molecular formula C10H20O2 B14244575 [(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol CAS No. 462628-19-9

[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol

Cat. No.: B14244575
CAS No.: 462628-19-9
M. Wt: 172.26 g/mol
InChI Key: SHBHXOXBWWDHLT-WCBMZHEXSA-N
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Description

[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol is a cyclopentane derivative with a unique structure characterized by the presence of hydroxymethyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction:

    Reaction Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimization of Reaction Parameters: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize costs.

    Purification Processes: Employing advanced purification techniques like distillation and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

462628-19-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol

InChI

InChI=1S/C10H20O2/c1-9(2)8(6-11)4-5-10(9,3)7-12/h8,11-12H,4-7H2,1-3H3/t8-,10+/m0/s1

InChI Key

SHBHXOXBWWDHLT-WCBMZHEXSA-N

Isomeric SMILES

C[C@@]1(CC[C@H](C1(C)C)CO)CO

Canonical SMILES

CC1(C(CCC1(C)CO)CO)C

Origin of Product

United States

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